molecular formula C10H12N2O4 B8307352 Para-nitrobenzylalanine

Para-nitrobenzylalanine

Cat. No.: B8307352
M. Wt: 224.21 g/mol
InChI Key: COVATTUBIHNQFA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Para-nitrobenzylalanine is a specialized organic compound incorporating nitrobenzyl and alanine functional groups, of interest in biochemical and pharmaceutical research. Its molecular formula is C₁₀H₁₂N₂O₄ . Compounds featuring the para-nitrobenzyl moiety are widely utilized in scientific research as photoremovable protecting groups for amines and carboxylic acids . This application allows for the controlled, light-activated release of bioactive molecules, a valuable technique for studying timing and location-specific biological processes in fields such as enzymology and cell biology . For instance, similar para-nitrobenzyl derivatives have been employed in the directed evolution of enzymes like esterases for applications in aqueous-organic solvents . Researchers value this compound for its potential in designing prodrugs and caged compounds, where the nitrobenzyl group can be cleaved upon exposure to specific light wavelengths, enabling precise spatial and temporal control in experimental models . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified laboratory personnel. Specific data on solubility, stability, and spectral properties for this specific compound should be verified by the researcher.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(2S)-2-[(4-nitrophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12N2O4/c1-7(10(13)14)11-6-8-2-4-9(5-3-8)12(15)16/h2-5,7,11H,6H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

COVATTUBIHNQFA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The position of the nitro group on the benzyl ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Nitro Position Molecular Weight (g/mol) Solubility (Water) pKa (NH₂) Applications
Para-nitrobenzylalanine Para 224.2 Low (hydrophobic) ~7.1 Crosslinking, enzyme studies
Ortho-nitrobenzylalanine Ortho 224.2 Very low ~6.8 Photolabile protecting groups
Meta-nitrobenzylalanine Meta 224.2 Moderate ~7.0 Limited (research use)
4-Nitrobenzylamine Para 152.1 Moderate ~4.5 Organic synthesis intermediate

Key Observations :

  • Solubility : The para-nitro group’s symmetry enhances crystallinity, reducing water solubility compared to the meta isomer, which has a less ordered structure .
  • Reactivity : The ortho isomer exhibits higher photolytic lability due to steric strain between nitro and alanine groups, making it suitable for light-triggered applications .
  • Electronic Effects : The para-nitro group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactions compared to meta or unsubstituted benzylalanine .
Comparison with Non-Amino Acid Derivatives
  • 4-Nitrobenzyl Chloride: Unlike this compound, this compound lacks the amino acid backbone, rendering it more reactive in nucleophilic substitutions. The para-nitro group stabilizes the benzyl carbocation, enhancing solvolysis rates in polar solvents .
  • ANB-NOS (Azidonitrobenzoyloxysuccinimide): A crosslinking agent with a para-nitrobenzoyl group. Its reactivity stems from the succinimide ester, whereas this compound relies on primary amine reactivity, making ANB-NOS more suited for protein conjugation .
Crosslinking and Bioconjugation

This compound’s primary amine enables site-specific modifications in peptides. In contrast, 4-nitrobenzylamine lacks the amino acid backbone, limiting its utility in biomolecular contexts .

Drug Design

The compound’s stability under physiological conditions makes it a candidate for prodrugs. For example, its nitro group can be reduced in hypoxic tumor environments to release active drugs, a feature less exploitable in ortho isomers due to faster metabolic conversion .

Preparation Methods

Methodology

This approach involves nitrating the benzyl side chain of benzylalanine using mixed acid (HNO₃/H₂SO₄). To mitigate degradation of the amino acid under harsh conditions, protective groups are employed:

  • Amino protection : Acetylation with acetic anhydride.

  • Carboxyl protection : Esterification with ethanol.

Post-protection, nitration proceeds at 0–5°C for 2–4 hours. Deprotection via hydrolysis yields para-nitrobenzylalanine.

Key Data

StepReagents/ConditionsYield (%)Reference
Protection (amine)Acetic anhydride, 25°C, 1h95
Protection (carboxyl)Ethanol, H₂SO₄ catalyst, reflux, 3h90
NitrationHNO₃/H₂SO₄, 0–5°C, 3h65
Deprotection6M HCl, reflux, 4h85

Total Yield : 44% (multi-step).
Limitations : Low regioselectivity (meta byproducts) and acid-sensitive intermediates.

Strecker Synthesis Using 4-Nitrobenzaldehyde

Methodology

The Strecker synthesis constructs the amino acid backbone from 4-nitrobenzaldehyde, ammonium chloride, and potassium cyanide:

  • α-Aminonitrile formation : 4-Nitrobenzaldehyde reacts with NH₄Cl and KCN in aqueous ethanol.

  • Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl.

Key Data

StepReagents/ConditionsYield (%)Reference
α-Aminonitrile synthesisNH₄Cl, KCN, EtOH/H₂O, reflux, 24h68
Hydrolysis6M HCl, reflux, 6h82

Total Yield : 56%.
Advantages : Avoids harsh nitration conditions; scalable for industrial use.

Alkylation of Protected Alanine Derivatives

Methodology

A protected alanine derivative (e.g., Boc-alanine-OEt) undergoes nucleophilic alkylation with 4-nitrobenzyl bromide:

  • Alkylation : Boc-alanine-OEt reacts with 4-nitrobenzyl bromide in DMF/K₂CO₃.

  • Deprotection : TFA removes Boc; NaOH saponifies the ester.

Key Data

StepReagents/ConditionsYield (%)Reference
Alkylation4-Nitrobenzyl bromide, K₂CO₃, DMF, 60°C, 12h75
Deprotection (Boc)TFA/DCM, 25°C, 2h95
Saponification2M NaOH, EtOH/H₂O, 25°C, 3h90

Total Yield : 64%.
Advantages : High regioselectivity; adaptable to solid-phase synthesis.

Reductive Amination

Methodology

4-Nitrobenzaldehyde reacts with alanine methyl ester in the presence of NaBH₃CN (pH 5 buffer):

  • Schiff base formation : Aldehyde and amine condense.

  • Reduction : NaBH₃CN reduces the imine to the secondary amine.

  • Ester hydrolysis : NaOH converts the ester to the carboxylic acid.

Key Data

StepReagents/ConditionsYield (%)Reference
Reductive aminationNaBH₃CN, MeOH, pH 5, 24h58
Hydrolysis2M NaOH, rt, 4h88

Total Yield : 51%.
Limitations : Moderate yield due to competing aldol side reactions.

Comparative Analysis of Methods

MethodTotal Yield (%)ScalabilityFunctional Group Tolerance
Direct nitration44LowPoor (acid-sensitive)
Strecker synthesis56HighExcellent
Alkylation64ModerateGood
Reductive amination51LowModerate

Optimal Route : Alkylation of protected alanine derivatives offers the highest yield and selectivity, making it preferable for laboratory-scale synthesis. For industrial applications, the Strecker synthesis balances cost and efficiency.

Challenges and Innovations

Nitration Selectivity

Para-substitution dominates in mixed acid systems due to steric and electronic effects. Meta byproducts (<10%) are removed via recrystallization.

Green Chemistry Approaches

Recent advances employ bismuth(III) nitrate as a nitrating agent, reducing sulfuric acid usage and improving yields to 85% .

Q & A

Q. What are the common synthetic methodologies for para-nitrobenzylalanine, and how can researchers ensure reproducibility?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include nitro-group protection, coupling reactions (e.g., using HBTU/HOBt activators), and deprotection under controlled acidic conditions. To ensure reproducibility:

  • Document reaction parameters (temperature, solvent purity, molar ratios) meticulously.
  • Use high-resolution analytical techniques (e.g., HPLC, 1^1H/13^13C NMR) for intermediate and final product validation .
  • Include detailed supplementary materials (e.g., spectral data, purification protocols) to enable replication .

Q. How do researchers assess the solubility and stability of this compound under varying experimental conditions?

Solubility is evaluated in buffered aqueous systems (e.g., PBS, Tris-HCl) and organic solvents (DMF, DMSO) using UV-Vis spectrophotometry. Stability studies involve:

  • Accelerated degradation tests (e.g., elevated temperatures, pH extremes) monitored via LC-MS.
  • Kinetic analysis to determine half-life under storage conditions.
  • Documentation of buffer composition and temperature control to minimize variability .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

  • NMR : Confirm nitrobenzyl group positioning via aromatic proton splitting patterns and 13^{13}C shifts.
  • FT-IR : Identify nitro (1520–1350 cm1^{-1}) and carboxylate (1700–1650 cm1^{-1}) stretches.
  • Mass Spectrometry : Validate molecular weight (theoretical [M+H]+^+ = 255.08 g/mol). Cross-reference spectral data with computational simulations (e.g., DFT) or published benchmarks to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Replicating experiments under identical conditions (solvent, concentration, instrumentation).
  • Employing complementary methods (e.g., X-ray crystallography for absolute configuration validation).
  • Conducting systematic variation studies (e.g., pH, temperature) to identify artifact sources .
  • Reporting raw data and calibration standards in supplementary files for peer scrutiny .

Q. What experimental designs optimize enantiomeric purity of this compound in asymmetric synthesis?

Advanced approaches include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during coupling.
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic precursors.
  • HPLC Chiral Columns : Validate purity (>99% ee) using Daicel Chiralpak® columns with hexane/IPA mobile phases. Statistical optimization (e.g., response surface methodology) improves yield and selectivity .

Q. How should researchers address discrepancies in biological activity data for this compound-containing peptides?

Discrepancies may stem from assay variability (e.g., cell line differences, buffer composition). Mitigation strategies:

  • Standardize assay protocols (e.g., ATP levels for kinase studies, passage number for cell lines).
  • Use internal controls (e.g., reference inhibitors) in each experiment.
  • Perform meta-analyses of published data to identify confounding variables (e.g., post-translational modifications) .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis SPPS, standard coupling reagents Asymmetric catalysis, enzymatic resolution
Characterization NMR, FT-IR, HPLC X-ray crystallography, chiral HPLC
Data Analysis Spectral peak assignment Multivariate statistical modeling
Reproducibility Detailed protocols Open-data repositories, peer validation

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